molecular formula C22H17N3O4 B2971922 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 921873-21-4

2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No.: B2971922
CAS No.: 921873-21-4
M. Wt: 387.395
InChI Key: VRKWMAUXCRVCIH-UHFFFAOYSA-N
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Description

2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is an intricate chemical compound known for its significant applications in various fields of science, particularly in chemistry and pharmacology. This compound is characterized by its unique molecular structure, which combines elements of chromene and pyridazinone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylpyridazin-6-one with an appropriate chromene derivative under controlled conditions.

Industrial Production Methods: In industrial settings, the preparation might involve optimized conditions such as high-pressure reactors, and catalysts to improve yield and purity. Specific details would vary based on the scale and required specifications.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or permanganate.

  • Reduction: : Reduction reactions could involve hydride donors like lithium aluminium hydride.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions, depending on the presence of leaving groups.

Common Reagents and Conditions:
  • Oxidation: Hydrogen peroxide, permanganate under acidic or basic conditions.

  • Reduction: Lithium aluminium hydride in anhydrous conditions.

  • Substitution: Halogenated solvents, bases like potassium carbonate.

Major Products Formed: The products depend on the specific reaction but often involve derivatives with modified functional groups such as hydroxyl, amino, or halide groups.

Scientific Research Applications

Chemistry: The compound is studied for its reactivity and potential as a precursor in the synthesis of other complex molecules.

Biology: In biological studies, it has been used to understand enzyme interactions and potential biochemical pathways.

Medicine: Pharmacologically, 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: In industrial applications, the compound's stability and reactivity make it useful in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound interacts with specific molecular targets, altering biochemical pathways. Its effects often involve modulation of enzyme activity, binding to receptors, or interfering with signal transduction pathways, though the exact mechanisms can vary widely depending on the specific application.

Comparison with Similar Compounds

Similar Compounds:

  • 2H-Chromene-3-carboxamide: : Shares the chromene core but lacks the pyridazinone moiety.

  • 3-Phenylpyridazin-6-one: : Contains the pyridazinone structure but without the chromene component.

  • N-ethyl derivatives of pyridazinone: : Differ by having various alkyl substituents.

Uniqueness: The combination of both chromene and pyridazinone structures in 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide gives it unique properties, making it more versatile in scientific research compared to simpler analogs.

This compound stands out due to its multifaceted applications and the intricate interplay of its molecular components

Properties

IUPAC Name

2-oxo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c26-20-11-10-18(15-6-2-1-3-7-15)24-25(20)13-12-23-21(27)17-14-16-8-4-5-9-19(16)29-22(17)28/h1-11,14H,12-13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKWMAUXCRVCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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